2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

Description

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLQALQSEBVVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862823 | |

| Record name | Perfluoro(2-methyl-3-oxahexanoyl) fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2062-98-8, 65208-35-7 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy(trifluoro(trifluoromethyl)-1,2-ethanediyl)), alpha-(1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl)-omega-(tetrafluoro(trifluoromethyl)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065208357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro(2-methyl-3-oxahexanoyl) fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride (HFPO-DAF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, a significant fluorinated building block commonly known by its acronym HFPO-DAF. This document explores its chemical and physical properties, synthesis, and reactivity. Particular emphasis is placed on its role as a key intermediate in the production of high-performance fluoropolymers and its potential, though less explored, applications in the realm of drug discovery and development. The guide is intended to be a comprehensive resource for researchers and professionals working with fluorinated compounds, offering insights into its handling, reactivity, and derivatization.

Introduction: The Significance of Fluorinated Acyl Fluorides

The strategic incorporation of fluorine into organic molecules has revolutionized various fields, from materials science to pharmaceuticals. Fluorinated compounds often exhibit unique properties such as enhanced thermal stability, chemical resistance, and altered biological activity. Within the vast landscape of organofluorine chemistry, perfluorinated acyl fluorides represent a class of highly reactive and versatile intermediates. Their pronounced electrophilicity at the carbonyl carbon makes them prime candidates for a variety of nucleophilic substitution reactions, enabling the construction of complex fluorinated molecules.

This compound (HFPO-DAF) is a prominent member of this class. It is a key component in the synthesis of hexafluoropropylene oxide dimer acid (HFPO-DA), commercially known as GenX, which has been used as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[1][2][3] Beyond its industrial importance, the unique combination of a reactive acyl fluoride and a perfluorinated ether chain makes HFPO-DAF a subject of interest for the synthesis of novel fluorinated materials and potentially as a building block in medicinal chemistry. This guide aims to provide a detailed technical overview of HFPO-DAF, empowering researchers to harness its properties for their scientific endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective and safe utilization. The properties of HFPO-DAF are largely dictated by the high degree of fluorination.

| Property | Value | Source(s) |

| Chemical Formula | C₆F₁₂O₂ | [4][5] |

| Molecular Weight | 332.04 g/mol | [4][6] |

| CAS Number | 2062-98-8 | [4] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 52-56 °C | [3] |

| Synonyms | HFPO-DAF, Perfluoro(2-methyl-3-oxahexanoyl) fluoride, Hexafluoropropylene oxide dimer acid fluoride | [4][6] |

The strong carbon-fluorine bonds contribute to the compound's high chemical stability, while the presence of the acyl fluoride group renders it susceptible to nucleophilic attack.[4][5]

Synthesis and Reactivity

Synthetic Pathway

The synthesis of HFPO-DAF typically originates from hexafluoropropylene oxide (HFPO), a readily available fluorinated epoxide. The general synthetic route involves two key steps:

-

Formation of the Perfluoropropoxy Intermediate: This step involves the nucleophilic ring-opening of HFPO. This can be achieved using a fluoride ion source or a perfluorinated alkoxide.[4]

-

Formation of the Acyl Fluoride: The resulting perfluoropropoxy intermediate, which is a carboxylic acid fluoride, can then be further reacted or purified to yield HFPO-DAF.[4]

Caption: General synthetic scheme for HFPO-DAF from HFPO.

Reactivity Profile

The reactivity of HFPO-DAF is dominated by the electrophilic nature of the acyl fluoride group. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, providing access to a diverse array of derivatives.

-

Hydrolysis: In the presence of water or aqueous bases, HFPO-DAF hydrolyzes to form the corresponding carboxylic acid, hexafluoropropylene oxide dimer acid (HFPO-DA), also known as GenX.[5][8] This reaction is a critical step in the industrial production of GenX.

-

Reactions with Alcohols: Alcohols react with HFPO-DAF to form perfluorinated esters. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen fluoride byproduct.

-

Reactions with Amines: Primary and secondary amines readily react with HFPO-DAF to yield the corresponding perfluorinated amides. This reaction is highly efficient and provides a straightforward route to novel fluorinated amide structures.

Caption: Key reactions of HFPO-DAF with various nucleophiles.

Applications in Drug Development and Medicinal Chemistry

While the primary application of HFPO-DAF lies in polymer chemistry, its potential as a building block in drug discovery warrants exploration. The introduction of fluorinated moieties can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic properties.[9][10]

Leveraging Fluorine's Influence

The perfluoropropoxy tail of HFPO-DAF can impart several desirable properties to a molecule:

-

Increased Lipophilicity: The highly fluorinated chain can enhance a molecule's ability to cross lipid membranes, potentially improving oral bioavailability and brain penetration.[9]

-

Metabolic Stability: The strong C-F bonds are resistant to enzymatic cleavage, which can block metabolic hotspots and increase a drug's half-life.[9]

-

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially leading to higher binding affinity for its biological target.[10]

Synthetic Utility of the Acyl Fluoride Group

The reactive acyl fluoride handle of HFPO-DAF allows for its conjugation to various pharmacophores. For instance, it can be used to acylate amines or alcohols in drug candidates to introduce a perfluorinated tag. This strategy could be employed to:

-

Modulate Physicochemical Properties: Fine-tune solubility, lipophilicity, and pKa.

-

Develop Novel Prodrugs: The resulting ester or amide linkage could be designed to be cleaved in vivo, releasing the active drug.

-

Create ¹⁹F-NMR Probes: The abundance of fluorine atoms makes it a potential tag for ¹⁹F-NMR studies to investigate drug-target interactions.

The use of perfluoroaromatic reagents as activating groups in peptide synthesis is an emerging area.[9] While not a perfluoroaromatic compound itself, the high reactivity of the acyl fluoride in HFPO-DAF suggests its potential utility in the synthesis of fluorinated peptides or peptidomimetics.

Safety and Handling

As a reactive fluorinated compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Statements:

-

Causes severe skin burns and eye damage.[3]

-

May cause respiratory irritation.[11]

-

Harmful if swallowed.[11]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and bases.

-

Spill Response: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material and dispose of it as hazardous waste.

For detailed safety information, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable and reactive fluorinated building block with established importance in the polymer industry. Its unique combination of a highly fluorinated, stable ether backbone and a reactive acyl fluoride functional group presents intriguing possibilities for the synthesis of novel materials and potentially for applications in drug discovery. By understanding its properties, synthesis, and reactivity as outlined in this guide, researchers can unlock the potential of this versatile compound for a wide range of scientific applications. Further research into its utility in medicinal chemistry could reveal new avenues for the development of next-generation therapeutics.

References

-

NIST. (n.d.). Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]-. In NIST Chemistry WebBook. Retrieved from [Link]

- Wang, Z., et al. (2024). Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks. Environmental Science & Technology.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Compounds in Modern Drug Discovery. Retrieved from [Link]

- Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies.

- Yadav, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Molecular Diversity.

- Purser, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

U.S. EPA. (2023). EPA Issues Next Test Order Under National PFAS Testing Strategy for PFAS Used in Chemical Manufacturing. Retrieved from [Link]

- Gupta, M. K. (2019). Role of Fluorine in Drug Design and Drug Action.

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

Bergeson & Campbell, P.C. (2023). EPA Issues Third TSCA Test Order for PFAS. Retrieved from [Link]

-

Chemours. (n.d.). What is GenX? | Get the Facts. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propionyl fluoride. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy)-. Retrieved from [Link]

-

Wikipedia. (n.d.). FRD-903. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]- (CAS 2641-34-1). Retrieved from [Link]

- Dixit, B., et al. (2019). Efficient removal of GenX (HFPO-DA) and other perfluorinated ether acids from drinking and recycled waters using anion exchange.

-

ResearchGate. (2025). Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride. Retrieved from [Link]

-

U.S. EPA. (2016). Drinking Water Health Advisory: Hexafluoropropylene Oxide (HFPO) Dimer Acid (CASRN 13252-13-6) and HFPO Dimer Acid Ammonium Salt. Retrieved from [Link]

-

New Jersey Department of Environmental Protection. (2023). TO: MaryAnne Kuserk, Assistant Director Hazardous Site Science Element Contaminated Site Remediation and Redevelopment THROUGH. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoate. Retrieved from [Link]

- Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

SpectraBase. (n.d.). Perfluoro(2-methyl-3-oxahexanoyl) fluoride - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

SCIEX. (n.d.). Analysis of hexafluoropropylene oxide dimer acid (HFPO-DA), commonly known as Gen-X, and related PFAS compounds. Retrieved from [Link]

-

NC DEQ. (2021). THERMAL OXIDIZER PERFORMANCE TEST REPORT CHEMOURS COMPANY FAYETTEVILLE WORKS. Retrieved from [Link]

Sources

- 1. chemours.de [chemours.de]

- 2. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 2062-98-8 | Benchchem [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl Fluoride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, a pivotal fluorinated intermediate with significant implications in advanced materials science and chemical synthesis. This document delves into its core chemical structure, synthesis pathways, reactivity, and diverse applications, offering field-proven insights for professionals in research and development.

Core Chemical Identity and Structure

This compound, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic compound with the molecular formula C6F12O2 and a molecular weight of approximately 332.04 g/mol .[1][2] It is also commonly known by several synonyms, including hexafluoropropylene oxide (HFPO) dimer and perfluoro(2-methyl-3-oxahexanoyl) fluoride.[1] Its IUPAC name is 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride.[1][2]

The structural uniqueness of this molecule lies in the combination of a tetrafluorinated propanoyl group and a perfluoropropoxy moiety.[2] The presence of strong carbon-fluorine bonds throughout its structure imparts exceptional thermal and chemical stability, a hallmark of fluorinated compounds.[1]

| Identifier | Value |

| CAS Number | 2062-98-8[1][2] |

| Molecular Formula | C6F12O2[1][2] |

| Molecular Weight | ~332.04 g/mol [1] |

| IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride[1][2] |

| Common Synonyms | Hexafluoropropylene oxide (HFPO) dimer, perfluoro(2-methyl-3-oxahexanoyl) fluoride[1] |

| InChI Key | BCLQALQSEBVVAD-UHFFFAOYSA-N[1] |

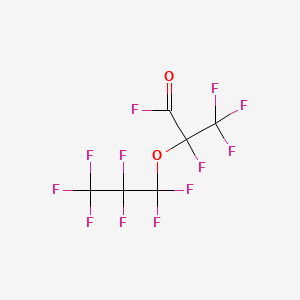

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis and Reactivity: The Chemistry of a Versatile Building Block

The primary synthesis route for this compound involves the oligomerization of hexafluoropropylene oxide (HFPO).[3][4] This process typically utilizes a nucleophilic catalyst, such as halide ions, to initiate the ring-opening of the HFPO epoxide ring.[3][4] The subsequent reaction with another HFPO molecule leads to the formation of the dimer, which is the title compound. The degree of oligomerization can be controlled by reaction conditions to yield dimers, trimers, or higher oligomers.[4]

Key Synthetic Steps:

-

Initiation: A nucleophilic catalyst attacks the HFPO molecule, leading to its isomerization to perfluoropropionyl fluoride.[4]

-

Propagation: The resulting perfluoropropoxide ion then reacts with another molecule of HFPO to form a larger alkoxide.[3][4]

-

Termination: Elimination of a fluoride ion yields the stable acyl fluoride dimer.[4]

The reactivity of this compound is dominated by the acyl fluoride functional group (-COF). This group is highly susceptible to nucleophilic attack, making the compound a versatile intermediate for further chemical modifications.[1] Common reactions include:

-

Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form the corresponding carboxylic acid, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA).[2]

-

Esterification: Reaction with alcohols yields perfluorinated esters.

-

Amidation: Reaction with amines produces perfluorinated amides.

This reactivity is fundamental to its primary application in the synthesis of larger, more complex fluorinated molecules.[1]

Industrial and Research Applications: A High-Performance Material Precursor

The unique combination of a reactive functional group and a stable, fluorinated backbone makes this compound a critical building block in various high-performance applications.

Synthesis of Perfluoropolyethers (PFPEs)

The most significant application of this compound is as a key intermediate in the production of perfluoropolyethers (PFPEs).[1] PFPEs are a class of high-performance lubricants and fluids known for their exceptional thermal stability, chemical inertness, and wide operating temperature range.[1] The polymerization process involves the chain extension of the HFPO dimer, leading to the formation of long-chain polyethers like Krytox™.

Fluorinated Polymers and Materials Science

As a versatile reagent, it serves as a monomer or building block for the synthesis of various fluorinated polymers.[1][2] These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in harsh environments.[1] Its properties are also being investigated for use in:

-

Surface Coatings: Creating surfaces with low friction, and high durability that are both hydrophobic and oleophobic (water and oil repellent).[1][2]

-

Electronics: Potential use in developing new dielectric materials for electronic devices.[2]

Specialized Surfactants and Solvents

The compound is a precursor for the generation of specialized fluorinated surfactants and solvents.[1] These find use in various industrial processes due to their unique surface-active properties and stability.

Caption: Key application areas of this compound.

Connection to GenX Technology and Environmental Considerations

This compound is a key component of the "GenX" processing aid technology.[5][6] GenX was introduced as a replacement for perfluorooctanoic acid (PFOA), a long-chain PFAS that raised significant environmental and health concerns.[5][7] The ammonium salt of the corresponding carboxylic acid (HFPO-DA) is the major chemical associated with the GenX technology.[5]

While considered a "shorter-chain" PFAS compared to PFOA, GenX chemicals, including the parent acyl fluoride, exhibit high persistence in the environment.[5][7] They are also more mobile in water, which can lead to widespread environmental distribution.[5] Animal studies on GenX chemicals have indicated potential health effects on the liver, kidneys, and immune system.[5] As such, the environmental fate and toxicological profile of this compound and its derivatives are subjects of ongoing research and regulatory scrutiny.

Safety and Handling

This compound is classified as a corrosive material and requires careful handling.[1][2] Due to its reactivity with water, it should be stored in a dry, well-ventilated area, away from moisture. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a highly valuable and versatile fluorinated intermediate. Its unique chemical structure, characterized by a reactive acyl fluoride group and a stable perfluorinated backbone, underpins its critical role in the synthesis of high-performance materials such as perfluoropolyethers and specialized fluoropolymers. While its connection to GenX technology necessitates a thorough understanding and consideration of its environmental and health profile, its importance as a building block in advanced chemical manufacturing remains undeniable. For researchers and professionals in materials science and drug development, a comprehensive grasp of the chemistry and applications of this compound is essential for innovation in these demanding fields.

References

-

FACT SHEET: GenX Chemicals Toxicity Assessment - March 2023 Update - EPA. [Link]

-

GenX | C6H4F11NO3 | CID 122360683 - PubChem. [Link]

-

GenX - Wikipedia. [Link]

-

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem. [Link]

-

Hexafluoropropylene Oxide (HFPO) - Chemours. [Link]

-

Action on 'GenX': Another 'forever chemical' added to the EU list of substances of very high concern - CHEM Trust. [Link]

-

GenX Chemical Side Effects & FAQs - Law Offices of James Scott Farrin. [Link]

-

Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides. [Link]

Sources

An In-Depth Technical Guide to 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl Fluoride (CAS 2062-98-8) for Researchers and Drug Development Professionals

Introduction

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, identified by CAS number 2062-98-8, is a highly fluorinated organic compound of significant interest in advanced chemical synthesis. Also known by synonyms such as HFPO dimer acid fluoride and perfluoro(2-methyl-3-oxahexanoyl) fluoride, this molecule serves as a critical building block in the production of a variety of fluorinated materials. Its unique structure, featuring a reactive acyl fluoride group and a stable perfluoroether chain, imparts a distinct set of properties that are leveraged in both materials science and are of growing relevance to the field of drug development.

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries. We will delve into its physicochemical properties, detailed synthesis protocols, reaction mechanisms, and diverse applications. Furthermore, this guide will address the critical aspects of its handling, safety, and disposal, providing a holistic understanding for its effective and responsible utilization in a laboratory and industrial setting. As a member of the per- and polyfluoroalkyl substances (PFAS) family, an understanding of its environmental and toxicological context is also paramount.

Physicochemical Properties and Spectroscopic Characterization

The distinct chemical and physical properties of this compound are a direct consequence of its highly fluorinated structure. The strong carbon-fluorine bonds contribute to its high thermal and chemical stability, while the acyl fluoride group provides a site for controlled reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2062-98-8 | [1][2] |

| Molecular Formula | C₆F₁₂O₂ | [1][2] |

| Molecular Weight | 332.04 g/mol | [1] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 54-56 °C | [4] |

| Density | 1.688 g/cm³ | [4] |

| Refractive Index | 1.300 | [4] |

| IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride | [2] |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the verification of the chemical structure and purity of this compound.

-

¹⁹F NMR Spectroscopy: Due to the abundance of fluorine atoms, ¹⁹F NMR is a particularly powerful tool for characterizing this molecule. The spectrum will exhibit distinct signals for the CF₃, CF₂, and CF groups, with chemical shifts and coupling constants providing detailed structural information. The acyl fluoride (-COF) fluorine typically appears as a well-defined signal.

-

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹⁹F NMR by providing information about the carbon backbone. The carbon signals will show complex splitting patterns due to coupling with adjacent fluorine atoms (J-coupling).

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and to study the fragmentation patterns of the molecule, which can aid in structural elucidation. Common techniques include gas chromatography-mass spectrometry (GC-MS).

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C-F bonds and a very strong, characteristic absorption for the C=O stretching of the acyl fluoride group.

Synthesis and Reaction Mechanisms

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions due to the high reactivity of the intermediates and final product. The most common synthetic route involves the dimerization of hexafluoropropylene oxide (HFPO) followed by fluorination.

Detailed Experimental Protocol: Synthesis from Hexafluoropropylene Oxide (HFPO)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and available equipment. Extreme caution must be exercised when working with HFPO and other fluorinating agents, as they are highly toxic and reactive. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

-

Hexafluoropropylene oxide (HFPO)

-

Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) (catalyst)

-

Aprotic polar solvent (e.g., diglyme, tetraglyme)

-

Fluorinating agent (e.g., sulfur tetrafluoride (SF₄), diethylaminosulfur trifluoride (DAST))

-

Anhydrous reaction vessel with a stirrer, condenser, and gas inlet/outlet

Step-by-Step Procedure:

-

Catalyst Preparation: The catalyst (KF or CsF) should be dried under vacuum at high temperature to ensure it is anhydrous.

-

Reaction Setup: The anhydrous reaction vessel is charged with the dried catalyst and the aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

HFPO Addition: The reaction mixture is cooled to the desired temperature (typically between -20°C and 0°C). Gaseous HFPO is then bubbled through the stirred suspension at a controlled rate.

-

Dimerization: The reaction is allowed to proceed for several hours, during which the dimerization of HFPO occurs to form the potassium or cesium salt of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid.

-

Isolation of the Intermediate: The resulting salt is isolated from the reaction mixture.

-

Fluorination: The isolated salt is then treated with a suitable fluorinating agent to convert the carboxylate group to an acyl fluoride. This step is highly exothermic and requires careful temperature control.

-

Purification: The crude product is purified by fractional distillation under anhydrous conditions to yield this compound.

Caption: Synthetic pathway for this compound.

Reaction Mechanism: Hydrolysis to GenX

A key reaction of this compound is its hydrolysis to form 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA), commonly known as GenX.[5] This reaction proceeds readily in the presence of water and is an important consideration for the handling and storage of the acyl fluoride. The mechanism involves the nucleophilic attack of water on the electrophilic carbonyl carbon of the acyl fluoride, followed by the elimination of hydrogen fluoride.

Caption: Hydrolysis of the title compound to GenX.

Applications in Research and Industry

The unique combination of a stable perfluoroether tail and a reactive acyl fluoride head group makes this compound a versatile intermediate in several fields.

Advanced Materials Science

The primary industrial application of this compound is as a monomer or intermediate in the synthesis of high-performance fluoropolymers and perfluoropolyethers (PFPEs).[1] These materials are known for their exceptional properties, including:

-

High thermal stability: The strong C-F bonds result in materials that can withstand high temperatures without degradation.

-

Chemical inertness: Fluoropolymers and PFPEs are resistant to a wide range of chemicals, making them suitable for use in harsh environments.

-

Low surface energy: This property imparts non-stick and water- and oil-repellent characteristics.

-

Excellent dielectric properties: These materials are good electrical insulators.

These properties make them valuable in industries such as aerospace, electronics, and automotive for applications like high-performance lubricants, seals, and coatings.[1]

Relevance in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. The introduction of perfluoroalkyl and perfluoroether moieties can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[6][7]

While direct applications of this compound in approved drugs are not documented, its potential as a building block for novel therapeutic agents is an area of active research interest. The perfluoropropoxy group can be introduced into a drug scaffold via the reactive acyl fluoride handle to modulate its properties in several ways:

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[8]

-

Lipophilicity and Permeability: The highly lipophilic nature of the perfluoropropoxy group can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[7]

-

Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.

-

Conformational Control: The bulky and rigid nature of the perfluoroalkyl group can influence the conformation of a molecule, locking it into a bioactive shape.

Caption: Impact of perfluoropropoxy moiety on drug properties.

Analytical Methodologies

The analysis of this compound and its degradation products, such as GenX, typically involves chromatographic techniques coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, the acyl fluoride is amenable to analysis by GC-MS. This technique allows for the separation of the compound from other components in a mixture and provides its mass spectrum for identification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The hydrolysis product, GenX, is a non-volatile carboxylic acid and is commonly analyzed by LC-MS/MS.[5][9] This highly sensitive and selective technique is used for the trace-level detection of GenX in environmental and biological samples.

Safety, Handling, and Disposal

This compound is a reactive and corrosive compound that requires careful handling to ensure laboratory safety. As a member of the PFAS family, appropriate measures must also be taken to prevent environmental release.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: A lab coat, and for larger quantities, a chemical-resistant apron or suit is recommended.

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood. In case of potential exposure above the occupational exposure limit, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as water, acids, and bases.

-

Ground and bond containers when transferring material to prevent static discharge.

Spill and Emergency Procedures

-

Small Spills: Absorb with an inert, dry material (e.g., vermiculite, sand) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area and contact emergency services.

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Do not use water, as it will react with the acyl fluoride.

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Due to its classification as a PFAS, special consideration must be given to its disposal to prevent environmental contamination. Incineration at high temperatures in a licensed facility is a common disposal method for PFAS-containing waste.[10]

Caption: Safety workflow for handling the title compound.

Conclusion

This compound is a valuable and versatile fluorinated intermediate with established applications in materials science and emerging potential in drug discovery. Its synthesis and reactivity, particularly its role as a precursor to high-performance polymers and its hydrolysis to GenX, underscore its chemical significance. For researchers and drug development professionals, understanding the profound effects of the perfluoropropoxy moiety on molecular properties opens new avenues for the design of novel therapeutics with enhanced pharmacological profiles. However, its reactive and corrosive nature, coupled with its classification as a PFAS, necessitates stringent safety protocols and responsible handling and disposal practices. This guide has provided a comprehensive technical overview to support the informed and safe utilization of this important chemical building block.

References

Sources

- 1. This compound | 2062-98-8 | Benchchem [benchchem.com]

- 2. Buy this compound | 2062-98-8 [smolecule.com]

- 3. Implications of PFAS definitions using fluorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decontamination and Surface Analysis of PFAS-Contaminated Fire Suppression System Pipes: Effects of Cleaning Agents and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rjleegroup.com [rjleegroup.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

Physical and chemical properties of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride.

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, a significant fluorinated intermediate, is a cornerstone in the synthesis of advanced materials.[1][2] Also known by synonyms such as the hexafluoropropylene oxide (HFPO) dimer or perfluoro(2-methyl-3-oxahexanoyl) fluoride, this compound is pivotal in the production of high-performance polymers and specialty chemicals.[1] Its unique molecular architecture, featuring a tetrafluorinated propanoyl group linked to a perfluoropropoxy moiety, imparts exceptional thermal and chemical stability, making it a subject of intense interest for applications in demanding environments.[1][3] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safe handling protocols, designed to support researchers and professionals in leveraging its unique characteristics.

Physicochemical Properties

The distinct properties of this compound stem from its highly fluorinated structure. The strong carbon-fluorine bonds contribute to its notable stability.[1][3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 2062-98-8 | [1][2] |

| Molecular Formula | C6F12O2 | [1][2] |

| Molecular Weight | 332.04 g/mol | [1][2] |

| Boiling Point | 40–56 °C | [1] |

| Water Solubility | 0.60 mg/L | [1] |

| Appearance | Not explicitly stated, likely a colorless liquid | |

| Density | Data not available | |

| Vapor Pressure | Data not available |

Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maintain the integrity of the fluorinated moieties.[1] The general synthetic strategy involves two key stages: the formation of the perfluoropropoxy intermediate and the subsequent introduction of the acyl fluoride group.[1]

Key Synthetic Steps:

-

Formation of the Perfluoropropoxy Intermediate: This is typically achieved through the nucleophilic ring-opening of hexafluoropropylene oxide (HFPO) by a fluoride source or a perfluorinated alkoxide.[1]

-

Acyl Fluoride Formation: The acyl fluoride functional group is introduced onto the tetrafluorinated propanoyl backbone. This can be accomplished by the fluorination of the corresponding carboxylic acid or acid chloride precursor using fluorinating agents such as sulfur tetrafluoride (SF4) or other specialized reagents.[1][3]

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity

The chemical behavior of this compound is dominated by the reactivity of the acyl fluoride group. This functional group is susceptible to nucleophilic attack, making the compound a versatile building block for the synthesis of a variety of fluorinated derivatives.[1]

Nucleophilic Substitution Reactions

The acyl fluoride readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.[1] This reactivity is fundamental to its application in polymer science and the creation of novel fluorinated molecules.

Caption: Key reactions of this compound.

Hydrolysis

In the presence of water or aqueous bases, the compound undergoes hydrolysis to yield the corresponding carboxylic acid, 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoic acid.[1] This hydrolysis product is also known as hexafluoropropylene oxide dimer acid (HFPO-DA) or by the trade name GenX.[4] It is important to note that HFPO-DA is an environmentally persistent substance with documented toxicity concerns.[1]

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration in the acyl fluoride group is expected, typically in the region of 1850-1800 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is the most informative technique for characterizing this compound. Distinct signals would be expected for the fluorine atoms in the CF₃ group, the CF₂ groups, the CF group, and the acyl fluoride (COF) group, each with characteristic chemical shifts and coupling constants. The chemical shift for the acyl fluoride is typically in the range of +20 to +50 ppm relative to CFCl₃.

-

¹³C NMR: Carbon signals would be split by the attached fluorine atoms (C-F coupling), providing valuable structural information.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of COF and other perfluoroalkyl fragments.

Applications in Research and Development

The unique properties of this compound make it a valuable reagent in several areas of research and development:

-

High-Performance Polymers: It serves as a key intermediate in the synthesis of perfluoropolyethers (PFPEs), which are used as high-performance lubricants and fluids in the aerospace and electronics industries.[1]

-

Fluorinated Surfactants and Solvents: The compound is a precursor for the production of specialized surfactants and fluorinated solvents with exceptional stability.[1]

-

Materials Science: Its robust perfluorinated structure makes it an attractive building block for the development of new materials designed to withstand harsh chemical and thermal environments.[1][3]

-

Drug Discovery: The introduction of fluorinated moieties can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates. While direct applications in drug development are not widely reported, its role as a versatile fluorinated building block suggests potential in this area.

Safety and Handling

This compound is classified as a corrosive compound and requires careful handling.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Incompatibilities: Avoid contact with water, strong acids, strong bases, and strong oxidizing agents.

-

Hydrolysis Hazard: The compound readily hydrolyzes to form 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoic acid (HFPO-DA), which has known toxicity.[1] Therefore, it is crucial to handle the compound in a dry, inert atmosphere.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Due to its persistence and the toxicity of its hydrolysis product, environmental release must be strictly avoided.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Alcohol (Esterification)

-

Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran).

-

Addition of Alcohol: Slowly add a solution of the desired alcohol (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2-1.5 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).

-

Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Conclusion

This compound is a highly reactive and versatile fluorinated building block with significant applications in the synthesis of advanced materials. Its unique combination of a reactive acyl fluoride group and a stable perfluorinated backbone provides a gateway to a wide range of novel compounds. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective utilization in research and development. Further investigation into its detailed toxicological profile and the development of more comprehensive spectroscopic reference data will be invaluable to the scientific community.

References

An In-Depth Technical Guide to 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

This guide provides a comprehensive technical overview of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, a significant fluorinated intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's chemical properties, synthesis, and applications, underpinned by authoritative data.

Introduction

This compound, also known by its IUPAC name 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride, is a synthetic perfluoroalkyl substance (PFAS) with notable chemical stability and reactivity.[1][2] Its structure, featuring a tetrafluorinated propanoyl group and a perfluoropropoxy moiety, is central to its utility in advanced chemical synthesis.[2] The strong carbon-fluorine bonds impart exceptional thermal and chemical resistance, making it a valuable building block in the synthesis of high-performance materials such as perfluoropolyethers (PFPEs), which are utilized as robust lubricants in demanding sectors like aerospace and electronics.[1]

Chemical Identity and Core Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its molecular nature.

| Identifier | Value |

| Molecular Formula | C6F12O2[1][2] |

| Molecular Weight | 332.04 g/mol [1] |

| CAS Number | 2062-98-8[1][2] |

| IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride[2] |

| Canonical SMILES | C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F[2] |

| InChI | InChI=1S/C6F12O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16[2] |

| InChI Key | BCLQALQSEBVVAD-UHFFFAOYSA-N[1][2] |

Synthesis and Reactivity

The synthesis of this compound typically involves sophisticated multi-step fluorination processes. A common conceptual pathway begins with the fluorination of a suitable propanoyl fluoride precursor. This is followed by the introduction of the perfluoropropoxy group via a nucleophilic substitution reaction. The reactivity of the final compound is largely dictated by the acyl fluoride group, which is susceptible to nucleophilic attack. This allows for the formation of a variety of derivatives through reactions with nucleophiles like alcohols or amines. Hydrolysis of the compound yields the corresponding carboxylic acid.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Development

The distinct properties of this fluorinated compound make it a valuable tool in several research and development areas.

-

Material Science : Its hydrophobic and oleophobic nature makes it a candidate for developing water- and stain-resistant coatings.[2] The inherent chemical resistance due to the strong carbon-fluorine bonds is beneficial for creating protective coatings for sensitive materials.[2]

-

Biomedical Research : Although still in early stages, investigations are underway for its use in drug delivery systems, leveraging its properties to target specific cells or tissues.[2] It is also being explored as a potential contrast agent in magnetic resonance imaging (MRI).[2]

-

Electronics and Energy Storage : The dielectric properties of this compound could be advantageous in the development of new electronic devices.[2] Furthermore, it is being considered as a potential material for new battery technologies.[2]

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling.[1] Due to its potential biological effects, it is intended for research use only and not for human or veterinary use.[1] Aggregated GHS information indicates that it may be corrosive to metals.[2] Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed when handling this compound.

Conclusion

This compound is a specialized chemical with a unique set of properties derived from its highly fluorinated structure. Its stability and reactivity make it a key intermediate in the synthesis of advanced materials and a subject of interest for innovative applications in the biomedical, electronics, and energy sectors. As research continues, the full potential of this versatile compound will undoubtedly be further elucidated.

References

Sources

Synthesis pathways for hexafluoropropylene oxide (HFPO) dimer.

An In-Depth Technical Guide to the Synthesis Pathways for Hexafluoropropylene Oxide (HFPO) Dimer

Authored by a Senior Application Scientist

Introduction: The Significance of Hexafluoropropylene Oxide (HFPO) Dimer

Hexafluoropropylene oxide (HFPO) is a cornerstone of modern fluoropolymer chemistry, serving as a versatile building block for a wide array of high-performance materials. Its oligomers, particularly the dimer, are of significant industrial and research interest. The HFPO dimer, chemically known as perfluoro(2-methyl-3-pentanone) or perfluoroethyl isopropyl ketone, is not merely an intermediate but also a valuable product in its own right. It is widely recognized as a highly effective fire suppression agent, marketed under trade names like Novec™ 1230, valued for its environmental profile—zero ozone depletion potential and a very low global warming potential.[1]

Beyond its direct applications, the HFPO dimer is a critical precursor for synthesizing other valuable fluorochemicals. Its terminal acyl fluoride group is a reactive handle that can be transformed to prepare fluorinated surfactants, high-performance perfluoropolyether (PFPE) lubricants, and, perhaps most importantly, perfluoro(propyl vinyl ether) (PPVE), a key comonomer in the production of melt-processable fluoroplastics.[2]

This guide provides a comprehensive overview of the primary synthesis pathways for the HFPO dimer, delving into the reaction mechanisms, catalytic systems, and process conditions. It is intended for researchers and professionals in chemistry and materials science who require a deep, practical understanding of this fundamental fluorochemical transformation.

Core Synthesis Pathways: A Mechanistic Overview

The dimerization of HFPO is predominantly achieved through anionic oligomerization. The core principle involves the nucleophilic attack on the epoxide ring of HFPO, leading to ring-opening and the formation of a reactive intermediate that subsequently reacts with a second HFPO molecule. The choice of catalyst and reaction conditions is paramount in directing the reaction towards the desired dimer product while minimizing the formation of higher oligomers (trimers, tetramers, etc.).[3]

Pathway 1: Alkali Metal Halide-Catalyzed Dimerization

This is one of the most fundamental and widely studied methods for HFPO oligomerization. The process relies on the nucleophilic character of halide ions, particularly fluoride, to initiate the reaction.

Expertise & Experience: Understanding the Causality

The first step in this pathway is the nucleophilic attack of a fluoride ion (from a catalyst like Cesium Fluoride or Potassium Fluoride) on the central carbon atom of the HFPO molecule. This attack is sterically and electronically favored over an attack on the terminal CF₂ group. This ring-opening generates a perfluoroalkoxide intermediate. This alkoxide then attacks a second HFPO molecule, forming the dimer and regenerating the fluoride ion, which can then participate in another catalytic cycle.

The choice of catalyst is critical. Cesium fluoride (CsF) is highly active due to the high nucleophilicity of the "naked" fluoride ion it provides in solution. However, its hygroscopic nature can be a practical challenge, as water must be rigorously excluded from the reaction.[3] Potassium fluoride (KF) is a common alternative. The solvent plays a crucial role in solvating the cation (e.g., K⁺ or Cs⁺) and influencing the reactivity of the fluoride anion. Polar aprotic solvents like diglyme and tetraglyme are highly effective.[3][4]

The degree of oligomerization is controlled by several factors including the catalyst, solvent, and reaction temperature.[3] To favor the formation of the dimer, the reaction is often performed under specific conditions that limit further propagation.

Experimental Protocol: KF-Catalyzed Dimerization in Diglyme

-

Reactor Preparation: A dry, inert-atmosphere autoclave reactor equipped with a stirrer, thermocouple, and gas inlet/outlet is charged with anhydrous potassium fluoride (KF) and a polar aprotic solvent, such as diglyme. The molar ratio of KF to the total HFPO to be added is typically low, acting catalytically.

-

Inerting: The reactor is sealed and purged several times with dry nitrogen to eliminate air and moisture.

-

Monomer Addition: Liquid hexafluoropropylene oxide (HFPO) is introduced into the cooled reactor. The reaction temperature is maintained in a specific range, for example, around 20°C.[3]

-

Reaction: The mixture is stirred under controlled temperature. The reaction is exothermic and may require cooling to maintain the set temperature. The progress of the reaction can be monitored by pressure changes within the reactor.

-

Work-up and Isolation: After the reaction is complete (indicated by the cessation of HFPO consumption), the reactor is vented, and the liquid product mixture is collected. The crude product is then purified by distillation to separate the HFPO dimer from the solvent, unreacted monomer, and higher oligomers.

Pathway 2: Tertiary Amine/Diamine Composite Catalytic System

A more recent, patented approach utilizes a sophisticated catalytic system to achieve high selectivity for the dimer under mild conditions.[2] This method addresses some of the challenges associated with traditional halide catalysts.

Expertise & Experience: A Self-Validating System

This pathway employs a composite catalyst comprising a tertiary amine and a tertiary diamine in a polar aprotic solvent, often in the presence of a phase transfer agent.[2] The tertiary amine likely acts as the primary nucleophile, attacking the HFPO ring to initiate the dimerization. The diamine and phase transfer agent work synergistically to enhance the catalyst's activity and selectivity, possibly by stabilizing intermediates or improving solubility.

The key advantages of this system are its high selectivity for the dimer, mild reaction conditions (e.g., 20-30°C), and the ability to recycle the solvent and catalyst.[2] This makes the process more environmentally friendly and economically viable for large-scale industrial production. The high selectivity suggests that the catalytic system is designed to facilitate the formation of the dimer but sterically or electronically disfavors the subsequent attack of the dimer-alkoxide on another HFPO monomer, thus preventing the formation of higher oligomers.

Experimental Protocol: Amine-Catalyzed Dimerization

-

Catalyst Preparation: In a suitable reaction vessel, the composite catalytic system is prepared by mixing a polar aprotic solvent (e.g., acetonitrile, tetrahydrofuran), a tertiary amine, a tertiary diamine, and a phase transfer agent. The mixture is stirred at room temperature for 30-60 minutes.[2]

-

Reactor Pressurization: The pressure in the reaction vessel is controlled, for instance, at -1.0 MPa.[2]

-

Monomer Feed: Hexafluoropropylene oxide monomer is fed into the vessel while maintaining the temperature between 20-30°C. The reaction is allowed to proceed for 0.5 to 5 hours.[2]

-

Product Isolation: Upon completion, the reaction liquid is removed. The HFPO dimer is isolated from the mixture through rectification and separation.

-

Catalyst Recovery: The remaining solvent and catalyst can be recovered and recycled for subsequent batches, a significant advantage of this method.[2]

Pathway 3: Copper-Catalyzed Dimerization

An alternative patented process involves a unique catalyst system based on a mixture of copper(I) and copper(II) compounds.[5]

Expertise & Experience: Directing Oligomer Formation

This method aims to direct the oligomerization of HFPO specifically towards the dimer. The catalyst system consists of a copper(I) compound, a copper(II) compound, and a complex-forming agent (such as nitriles or tertiary phosphines) in an aprotic organic solvent. The reaction is conducted at low temperatures (-10°C to +10°C) under autogenous pressure (2 to 4.5 bar).[5] The precise mechanism is complex, but the mixed-valence copper system likely facilitates the controlled coupling of two HFPO molecules. The complex-forming agent is crucial for stabilizing the copper species and modulating their reactivity to favor dimer formation. This method demonstrates how coordination chemistry can be leveraged to control the outcome of polymerization reactions.

Visualization of the Dimerization Process

Overall Reaction Scheme

Caption: General reaction scheme for the catalytic dimerization of HFPO.

Anionic Dimerization Mechanism

Caption: Mechanism of fluoride-catalyzed anionic dimerization of HFPO.

Comparative Analysis of Synthesis Pathways

| Parameter | Alkali Metal Halide Catalysis | Tertiary Amine/Diamine Catalysis | Copper-Catalyzed Dimerization |

| Catalyst System | KF, CsF[3][4] | Tertiary amine, tertiary diamine, phase transfer agent[2] | Copper(I) and Copper(II) compounds with a complexing agent[5] |

| Solvent | Polar aprotic (e.g., diglyme, tetraglyme)[3] | Polar aprotic (e.g., acetonitrile, THF)[2] | Aprotic organic solvent[5] |

| Temperature | Variable, e.g., ~20°C[3] | Mild (20-30°C)[2] | Low (-10 to +10°C)[5] |

| Pressure | Atmospheric or autogenous[3] | Controlled, e.g., -1.0 MPa[2] | Autogenous (2-4.5 bar)[5] |

| Selectivity | Can produce higher oligomers; requires control[3] | High selectivity for the dimer[2] | Directed towards dimer formation[5] |

| Key Advantages | Well-established, simple catalyst | High selectivity, mild conditions, catalyst recyclability[2] | Novel catalyst system, good control over oligomerization[5] |

| Key Disadvantages | Catalyst can be hygroscopic (CsF), potential for side products[3] | Patented technology, more complex catalyst system | Patented technology, catalyst may be more costly |

Conclusion

The synthesis of hexafluoropropylene oxide dimer is a well-developed field with several effective pathways available to researchers and industry. The choice of method depends on the desired scale, required purity, and economic considerations. The classic alkali metal halide-catalyzed route offers simplicity, while modern patented systems using amine or copper catalysts provide superior selectivity and milder operating conditions.[2][3][5] Understanding the underlying anionic polymerization mechanism is crucial for controlling the reaction and optimizing the yield of the valuable HFPO dimer, a key intermediate in the synthesis of advanced fluoromaterials and a critical component in next-generation fire suppression technology.

References

- Wang Zhan-wei. (2011). Advances in synthesis and application of perfluoro-2-methyl-3-pentanone. Modern Chemical Industry. [Source: Semantic Scholar, URL: https://www.semanticscholar.org/paper/Advances-in-synthesis-and-application-of-Wang/8e13710255c27f6a29f8a8470438656113113175]

- CN108264458B - Preparation method of hexafluoropropylene oxide dimer. (In Chinese). [Source: Google Patents, URL: https://patents.google.

- Kuhne, G., et al. (1981). Process for the dimerization of hexafluoropropene oxide. US Patent 4,303,593. [Source: Google Patents, URL: https://patents.google.

- Grokipedia. Perfluoro(2-methyl-3-pentanone). [Source: Grokipedia, URL: https://grokipedia.org/topic/perfluoro-2-methyl-3-pentanone]

- Wang Zhan-wei. (2011). Advances in synthesis and application of perfluoro-2-methyl-3-pentanone. ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.

- Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides. SPOJ spol s r.o. [Source: SPOJ spol s r.o. publication, URL: https://www.spoj.cz/web/p-2007-04-03-en.pdf]

- Perfluoro(2-methyl-3-pentanone) synthesis. ChemicalBook. [Source: ChemicalBook, URL: https://www.chemicalbook.com/synthesis/756-13-8.htm]

- Perfluoro-(2-methyl-3-pentanone). CymitQuimica. [Source: CymitQuimica, URL: https://www.cymitquimica.com/en/perfluoro-2-methyl-3-pentanone-756-13-8]

- Lee, S. G., et al. (2013). Anionic Polymerization of Hexafluoropropylene Oxide Using Hexafluoropropylene Oligomer. ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.net/publication/279836939_Anionic_Polymerization_of_Hexafluoropropylene_Oxide_Using_Hexafluoropropylene_Oligomer]

- Ding, G., et al. (2021). Degradation and mechanism of hexafluoropropylene oxide dimer acid by thermally activated persulfate in aqueous solutions. ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.

- Ding, G., et al. (2021). Degradation and mechanism of hexafluoropropylene oxide dimer acid by thermally activated persulfate in aqueous solutions. Chemosphere. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/34364226/]

- Pasquale, A. J. (2007). Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides. ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.net/publication/237731737_Oligomerization_of_hexafluoropropylene_oxide_in_the_presence_of_alkali_metal_halides]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. CN108264458B - Preparation method of hexafluoropropylene oxide dimer - Google Patents [patents.google.com]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. US4303593A - Process for the dimerization of hexafluoropropene oxide - Google Patents [patents.google.com]

A Senior Application Scientist’s Guide to Initial Studies on Novel Per- and Polyfluoroalkyl Substances (PFAS)

Foreword: The Evolving Challenge of "Forever Chemicals"

Per- and polyfluoroalkyl substances (PFAS) represent a vast class of synthetic chemicals utilized for decades in industrial applications and consumer products due to their remarkable resistance to heat, water, and oil.[1][2][3] This resilience, conferred by the exceptionally strong carbon-fluorine bond, also underlies their extreme persistence in the environment, earning them the moniker "forever chemicals."[4] While legacy compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) are well-studied and increasingly regulated, the chemical industry has introduced a multitude of "novel" or "emerging" PFAS as replacements.[5] These new formulations, often with altered structures such as ether linkages or shorter carbon chains, present a formidable challenge to researchers and regulators.[5][6]

The core problem is one of detection and characterization. Classical targeted analytical methods are designed to find specific, known compounds. They are blind to the thousands of novel PFAS structures about which we have limited or no toxicological data.[7][8] This guide provides a framework for the initial scientific investigation of these novel substances, moving from discovery and identification to preliminary risk assessment. It is structured not as a rigid protocol but as a logical workflow, explaining the causality behind each methodological choice, to empower researchers in this critical field.

Part 1: The Discovery Workflow: From Sample to Suspect

The initial study of novel PFAS is fundamentally an exploratory process. It begins with the hypothesis that unknown organofluorine compounds are present in a given matrix and proceeds through a systematic process of extraction, detection, and identification. The complexity of environmental and biological samples necessitates a multi-faceted approach that integrates sophisticated sample preparation with advanced analytical techniques.

Diagram: High-Level Discovery Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. PFAS: A novel path to breaking down “forever chemicals” | EurekAlert! [eurekalert.org]

- 3. PFAS: A novel path to breaking down “forever chemicals” - A new catalyst capable of cleaving strong carbon-fluorine bonds has been developed – potential use in pharmaceutical production [chemeurope.com]

- 4. lcms.cz [lcms.cz]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Environmental Fate of Cl-PFPECAs: Accumulation of Novel and Legacy Perfluoroalkyl Compounds in Real-World Vegetation and Subsoils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Fluorinated Ethers

Introduction: The Transformative Power of a Single Atom

In the landscape of modern chemistry, few elements have had as profound an impact as fluorine. Its introduction into organic molecules, particularly to form ethers, has revolutionized industries ranging from pharmaceuticals to advanced materials. The unique properties conferred by the carbon-fluorine (C-F) bond—the strongest single bond in organic chemistry—give fluorinated ethers exceptional thermal stability, chemical inertness, and modulated electronic characteristics.[1][2][3] These attributes are not mere chemical curiosities; they are the cornerstones of significant advancements in medicine and technology.

In medicinal chemistry, the strategic incorporation of fluorine or fluorinated moieties like the trifluoromethoxy (-OCF₃) group can dramatically enhance a drug's metabolic stability, bioavailability, and binding affinity.[1][4][5] This has led to the development of more effective and safer therapeutics.[3][6] In materials science, hydrofluoroethers (HFEs) have emerged as environmentally safer alternatives to ozone-depleting chlorofluorocarbons (CFCs), serving as indispensable heat-transfer fluids, solvents, and refrigerants.[7][8][9][10]

This guide provides an in-depth exploration of the discovery of fluorinated ethers, tracing their origins from the foundational breakthroughs in organofluorine chemistry to the sophisticated synthetic methodologies that enable their creation today. We will delve into the causality behind key experimental choices, present detailed protocols for their synthesis, and examine the properties that make them invaluable tools for researchers, scientists, and drug development professionals.

PART 1: Foundational Discoveries - Taming the Most Reactive Element

The journey of fluorinated ethers begins with the taming of elemental fluorine. Discovered by Henri Moissan in 1886, fluorine gas proved to be exceptionally reactive and hazardous, often leading to violent and explosive reactions with organic compounds.[11][12] This extreme reactivity severely hindered the early exploration of organofluorine chemistry.

A paradigm shift occurred with the work of Belgian chemist Frédéric Swarts in the 1890s.[13][14] Recognizing the perils of direct fluorination, Swarts developed a milder, more controlled method of introducing fluorine into organic molecules: halogen exchange . His seminal technique, now known as the Swarts reaction , utilized inorganic fluorides, particularly antimony trifluoride (SbF₃), to replace other halogens (like chlorine or bromine) with fluorine.[11][15] This breakthrough made the synthesis of fluorinated compounds practical and safe for the first time. Swarts' work led to the first synthesis of chlorofluorocarbons (CFCs), such as dichlorodifluoromethane (CF₂Cl₂, or Freon-12), which, while not ethers, laid the industrial and conceptual groundwork for the entire field of organofluorine chemistry.[13][14][15]

Caption: The progression from hazardous elemental fluorine to controlled synthesis via the Swarts reaction.

PART 2: The Rise of Fluorinated Ethers in Key Applications

The principles established by Swarts paved the way for the targeted synthesis of more complex fluorinated molecules, including ethers, driven by pressing industrial and medical needs.

A Revolution in Anesthesia

One of the most significant early drivers for the development of fluorinated ethers was the search for safer anesthetics. Diethyl ether, the historical standard, was effective but dangerously flammable, posing a constant risk of explosion in operating rooms.[16] The quest for non-flammable alternatives led researchers to explore halogenated compounds.

The introduction of fluorine into ether structures proved to be a watershed moment. Fluorination dramatically reduced flammability while often enhancing anesthetic potency and metabolic stability.[16] This led to a generational shift in inhalation anesthetics, starting in the 1960s and continuing for decades:

-

Enflurane and Isoflurane: These fluorinated methyl ethyl ethers replaced earlier agents in the 1970s and 1980s, offering better stability and safety profiles.[17][18]

-

Sevoflurane and Desflurane: Introduced in the 1990s, these highly fluorinated ethers became the new standard.[17] Sevoflurane is noted for its sweet smell and suitability for inducing anesthesia, while desflurane's low solubility in blood allows for rapid onset and recovery.[17][19]

The evolution of anesthetic agents clearly demonstrates the deliberate application of fluorine chemistry to solve a critical real-world problem.

| Anesthetic Agent | Chemical Formula | Boiling Point (°C) | Key Advantages over Predecessors |

| Diethyl Ether | (C₂H₅)₂O | 34.6 | Historical Standard |

| Halothane | C₂HBrClF₃ | 50.2 | Non-flammable |

| Isoflurane | C₃H₂ClF₅O | 48.5 | Lower metabolism, greater stability |

| Desflurane | C₃H₂F₆O | 23.5 | Very rapid onset and recovery |

| Sevoflurane | C₄H₃F₇O | 58.6 | Non-pungent, ideal for induction |

The Next Generation of Industrial Fluids: Hydrofluoroethers (HFEs)

In the late 20th century, a major environmental crisis—the depletion of the ozone layer by CFCs and related compounds—spurred another wave of innovation in fluorinated ether chemistry. The Montreal Protocol of 1987 mandated the phasing out of these ozone-depleting substances, creating an urgent need for replacements.

Hydrofluoroethers (HFEs) were developed in the mid-1990s specifically to address this need.[8] HFEs are characterized by a partially fluorinated alkyl chain and a non-fluorinated alkyl group connected by an ether linkage (Rf-O-Rh).[8] This structure is key to their favorable environmental profile. The ether linkage provides a point of vulnerability to atmospheric degradation, significantly shortening their atmospheric lifetime compared to fully fluorinated compounds.[8]

Consequently, HFEs possess:

These properties have made HFEs, such as HFE-7100 (C₄F₉OCH₃) and HFE-7200 (C₄F₉OC₂H₅), ideal for applications like precision cleaning of electronics, heat transfer in cooling systems, and as specialized solvents.[7][8][10]

PART 3: A Guide to Modern Synthetic Methodologies

The synthesis of fluorinated ethers has evolved from early halogen exchange reactions to a diverse toolkit of sophisticated methods. The choice of method depends on the target structure, the availability of starting materials, and the desired scale of the reaction.

Nucleophilic Fluorination: The Workhorse of C-F Bond Formation

Nucleophilic fluorination involves introducing a fluoride ion (F⁻) as the nucleophile to displace a leaving group. This is the most common strategy for creating C-F bonds.

1. Modified Williamson Ether Synthesis

The classic Williamson synthesis, which forms an ether from an alcoholate and an alkyl halide, can be adapted to produce fluorinated ethers.[21][22] The strategy depends on which precursor contains the fluorine.

-